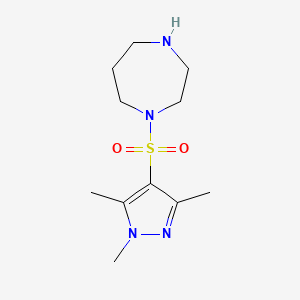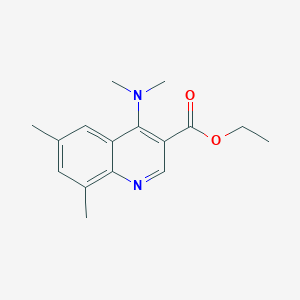
Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a complex structure that includes both ethyl ester and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethylamino Groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.
Esterification: The carboxylic acid group on the quinoline ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimalarial agent due to the quinoline core, which is a common scaffold in antimalarial drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the dimethylamino groups can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core, making it less effective in applications requiring the quinoline scaffold.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a quinoline ring, leading to different chemical reactivity and applications.
Uniqueness
Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is unique due to the combination of the quinoline core and the ethyl ester functional group, which imparts specific chemical properties and potential biological activities not found in simpler analogs.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-6-20-16(19)13-9-17-14-11(3)7-10(2)8-12(14)15(13)18(4)5/h7-9H,6H2,1-5H3 |
InChIキー |
BAPSPPXZCVJJDH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


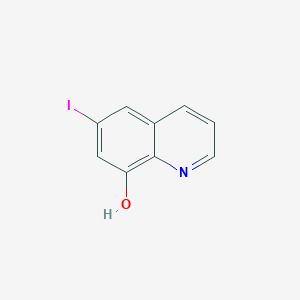
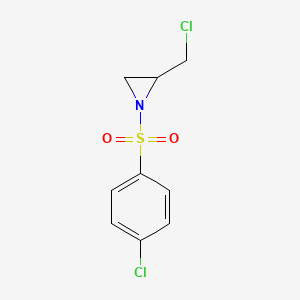
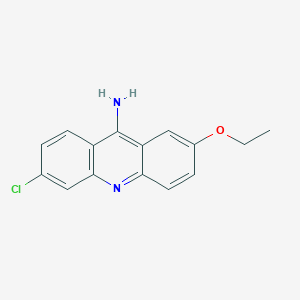

![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

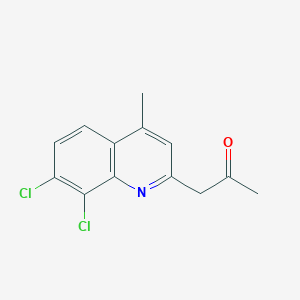

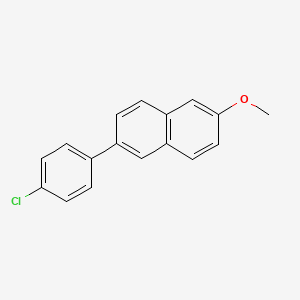

![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)
